molecular formula C17H20N4O B12240983 1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B12240983
M. Wt: 296.37 g/mol
InChI Key: JHPXJULRLNQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a pyridinyl-substituted azetidine ring

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the urea bond and formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can be compared with other similar compounds, such as:

    1-Benzyl-3-methyl-3-[1-(pyridin-3-yl)azetidin-3-yl]urea: This compound has a similar structure but with the pyridinyl group attached at a different position, leading to different chemical and biological properties.

    1-Benzyl-3-methyl-3-[1-(pyridin-4-yl)azetidin-3-yl]urea: Another structural isomer with the pyridinyl group at the 4-position, which may exhibit distinct reactivity and applications.

    1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea: A thiourea derivative with sulfur replacing the oxygen in the urea group, potentially leading to different chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

3-benzyl-1-methyl-1-(1-pyridin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C17H20N4O/c1-20(17(22)19-11-14-7-3-2-4-8-14)15-12-21(13-15)16-9-5-6-10-18-16/h2-10,15H,11-13H2,1H3,(H,19,22)

InChI Key

JHPXJULRLNQYAE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.